molecular formula C10H10Cl2O3 B011977 Propyl 3,5-dichloro-4-hydroxybenzoate CAS No. 101003-80-9

Propyl 3,5-dichloro-4-hydroxybenzoate

Cat. No. B011977
M. Wt: 249.09 g/mol
InChI Key: WZTZPDOCOFUQFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate involves complex chemical reactions. For example, a study by Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. However, the main product obtained was bis(3,5-dichloro-4-hydroxyphenyl)methane, which formed from the cross-linking of the acid, indicating the complexity and unexpected outcomes in the synthesis of related compounds (Ritmaleni et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to Propyl 3,5-dichloro-4-hydroxybenzoate is often determined using spectroscopic techniques and single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination in their synthesis of related compounds, demonstrating the complexity and precision required in molecular structure analysis (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving Propyl 3,5-dichloro-4-hydroxybenzoate and its derivatives can be complex, as seen in the study by Terasaki et al. (2016), which investigated the in vitro transformation of a dichlorinated propyl paraben by the liver S9 fraction. This study provides insight into the metabolic properties and potential bioaccumulation risks of chlorinated parabens (Terasaki et al., 2016).

Physical Properties Analysis

The physical properties of Propyl 3,5-dichloro-4-hydroxybenzoate derivatives, such as crystal structure and solubility, are crucial for their applications in various fields. The study of propyl paraben (a related compound) by Okabe et al. (2002) discusses the crystal structure and highlights the importance of hydrogen-bonding interactions and hydrophobic interactions in stabilizing the crystal structure (Okabe et al., 2002).

Chemical Properties Analysis

The chemical properties of Propyl 3,5-dichloro-4-hydroxybenzoate, including reactivity and stability, play a significant role in its utility as an intermediate in organic synthesis. Studies like that of Abbas et al. (2010) on the metabolism of parabens (which share structural similarities with Propyl 3,5-dichloro-4-hydroxybenzoate) provide valuable information on the biotransformation processes, including hydrolysis and glucuronidation reactions in human liver microsomes (Abbas et al., 2010).

Scientific Research Applications

  • Preservative Properties : p-Hydroxybenzoic acid esters, including compounds like Propyl 3,5-dichloro-4-hydroxybenzoate, are effective as preservatives in pharmaceuticals, cosmetics, foods, and industrial products. They are active at low concentrations against fungi and bacteria but less effective against Gram-negative bacteria (Aalto, Firman, & Rigler, 1953).

  • Pharmacokinetics : In humans, propyl paraben, a related compound, is rapidly absorbed and quickly eliminated. Its pharmacokinetic profile is useful for risk assessment and biomonitoring (Shin et al., 2019).

  • Chemical Transformations : Reduction of 3,5-dicholo-4-hydroxybenzoic acid, a related chemical, can lead to the production of bis(3,5-dichloro-4-hydroxyphenyl)methane, a compound with potential industrial applications (Ritmaleni, Notario, & Yuliatun, 2013).

  • Health Risks : Certain parabens, including butyl- and benzylparaben, can influence adipogenesis and adipose tissue development in mice, suggesting health risks from their use (Hu et al., 2013). Also, propyl paraben can negatively impact male reproductive functions at certain doses (Oishi, 2002).

  • Environmental Impact : The transformation of related compounds under anaerobic conditions can lead to the formation of potent greenhouse gases and potential carcinogens (Verhagen, Swarts, Wijnberg, & Field, 1998).

  • Safety and Toxicity : Propyl paraben is generally considered safe as a preservative in food, drugs, and cosmetics, with no known carcinogenic, mutagenic, or clastogenic properties (Soni, Burdock, Taylor, & Greenberg, 2001). However, it can induce cytotoxicity in rat hepatocytes, involving mitochondrial dysfunction and apoptosis (Nakagawa & Moldéus, 1998).

  • Detection and Analysis : Various methods have been developed for the effective detection and analysis of parabens in different samples, like foods, cosmetics, and pharmaceuticals. These methods include microemulsion electrokinetic chromatography (Mahuzier, Altria, & Clark, 2001) and HPLC-MS/MS techniques (Cao et al., 2013).

  • Environmental Fate and Biodegradability : Parabens, due to their widespread use, are commonly found in surface water and sediments. Their biodegradability allows them to react with chlorine, forming more stable and persistent by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

propyl 3,5-dichloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTZPDOCOFUQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641024
Record name Propyl 3,5-dichloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3,5-dichloro-4-hydroxybenzoate

CAS RN

101003-80-9
Record name Propyl 3,5-dichloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Terasaki, T Wada, S Nagashima… - Chemical and …, 2016 - jstage.jst.go.jp
We investigated the kinetics of in vitro transformation of a dichlorinated propyl paraben (2-propyl 3, 5-dichloro-4-hydroxybenzoate; Cl 2 PP) by the rat liver S9 fraction and assessed the …
Number of citations: 7 www.jstage.jst.go.jp
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com
IB Stoyanova‐Slavova, SH Slavov… - Environmental …, 2014 - Wiley Online Library
A diverse set of 154 chemicals that included US Food and Drug Administration–regulated compounds tested for their aquatic toxicity in Daphnia magna were modeled by a 3‐…
Number of citations: 14 setac.onlinelibrary.wiley.com

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